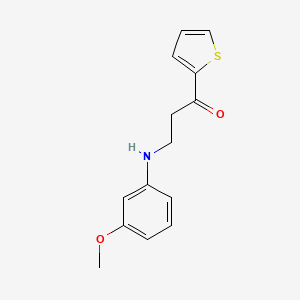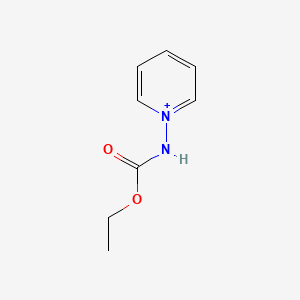
Pyridinium, hydroxide, inner salt, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, hydroxide, inner salt, ethyl ester is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, hydroxide, inner salt, ethyl ester typically involves the reaction of pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate pyridinium salt, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or a mixture of ethanol and water
Catalyst: Triethylamine or other tertiary amines
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous flow reactors for efficient mixing and reaction control
Purification: Crystallization or distillation to obtain pure product
Quality Control: Analytical techniques such as NMR and IR spectroscopy to ensure product purity and consistency
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, hydroxide, inner salt, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridinium N-oxide
Reduction: Dihydropyridine derivatives
Substitution: Alkyl or acyl-substituted pyridinium salts
Aplicaciones Científicas De Investigación
Pyridinium, hydroxide, inner salt, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: Acts as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Investigated for its potential use in drug development, particularly in the design of cholinesterase inhibitors.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of pyridinium, hydroxide, inner salt, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridine ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating the redox state of cellular components and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium chloride
- Pyridinium bromide
- Pyridinium iodide
Comparison
Pyridinium, hydroxide, inner salt, ethyl ester is unique due to its ethyl ester functional group, which imparts distinct chemical reactivity and solubility properties. Compared to other pyridinium salts, it exhibits enhanced solubility in organic solvents and can participate in esterification reactions, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
23025-55-0 |
|---|---|
Fórmula molecular |
C8H11N2O2+ |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
ethyl N-pyridin-1-ium-1-ylcarbamate |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)9-10-6-4-3-5-7-10/h3-7H,2H2,1H3/p+1 |
Clave InChI |
KTTPWAJPBLIZPI-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)N[N+]1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


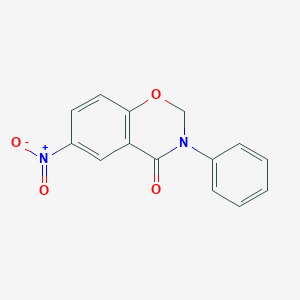
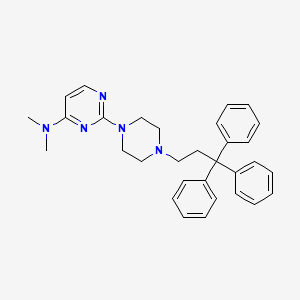
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
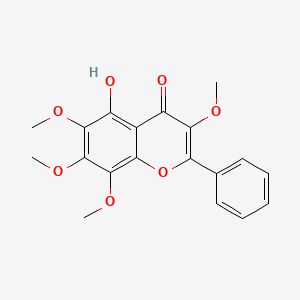

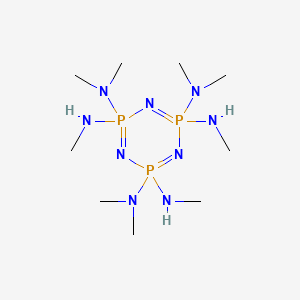

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
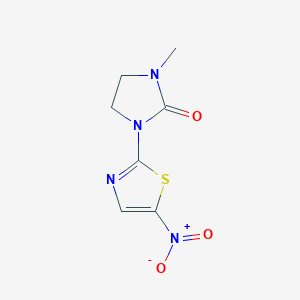
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)


